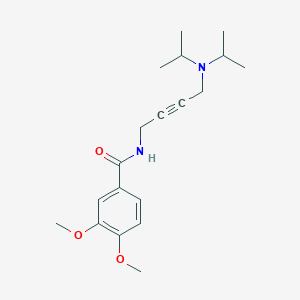
Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a compound involved in various synthetic and reactivity studies within organic chemistry. For instance, its structural analogs, such as alkoxycarbonylpiperidines, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This method allows for the efficient synthesis of carboxamides and ketocarboxamides from iodoarenes and iodoalkenes, offering moderate to high yields under specific conditions, highlighting the utility of these compounds in complex organic syntheses (Takács et al., 2014).
Role in Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, derivatives of methyl piperidine-1-carboxylate have been explored for their potential therapeutic applications. For example, compounds structurally related to methyl piperidine-1-carboxylate have been synthesized for evaluating their antioxidant and antimicrobial potentials. These novel oxime esters have shown promising results in in vitro assays, with some derivatives exhibiting significant activity, suggesting their potential as leads for developing new therapeutic agents (Harini et al., 2014).
Applications in Analytical and Forensic Chemistry
Analytical and forensic chemistry also benefits from the study of methyl piperidine-1-carboxylate derivatives. The identification and determination of such compounds in biological matrices are crucial for understanding their pharmacokinetics and toxicological profiles. For instance, analytical profiles and detection methods for psychoactive substances structurally related to methyl piperidine-1-carboxylate have been developed, facilitating their identification in blood, urine, and other biological samples. This work aids in the forensic analysis of new psychoactive substances, contributing to public health and safety measures (De Paoli et al., 2013).
Contribution to Neuroscience Research
In neuroscience, the exploration of methyl piperidine-1-carboxylate derivatives extends to the development of novel imaging agents. For example, radiolabeled compounds have been synthesized for positron emission tomography (PET) imaging of enzymes in the brain, such as fatty acid amide hydrolase (FAAH). This research provides valuable tools for studying the role of FAAH in neurological disorders and assessing the efficacy of therapeutic interventions in vivo (Kumata et al., 2015).
Eigenschaften
IUPAC Name |
methyl 4-[[(3-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-14-5-3-4-13(10-14)18-15(20)17-11-12-6-8-19(9-7-12)16(21)23-2/h3-5,10,12H,6-9,11H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSCASDRSHLYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


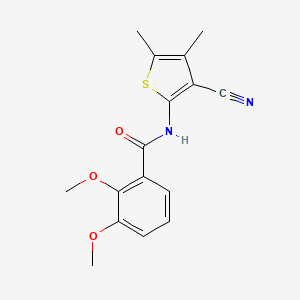
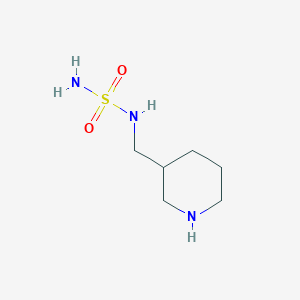
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)



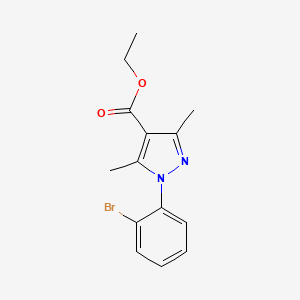


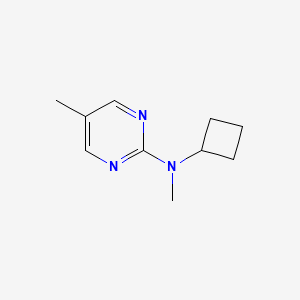
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
